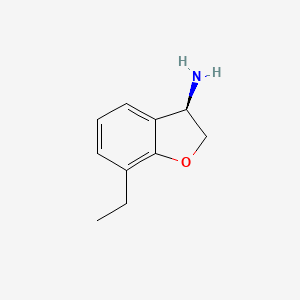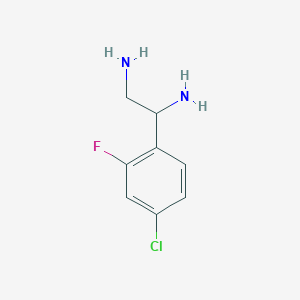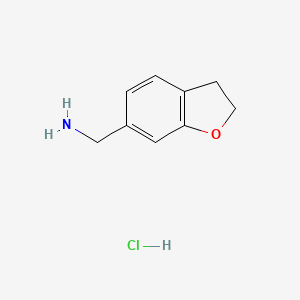![molecular formula C15H10BrFO B13051289 (e)-11-(Bromomethylene)-3-fluoro-6,11-dihydrodibenzo[b,e]oxepine](/img/structure/B13051289.png)
(e)-11-(Bromomethylene)-3-fluoro-6,11-dihydrodibenzo[b,e]oxepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(e)-11-(Bromomethylene)-3-fluoro-6,11-dihydrodibenzo[b,e]oxepine is a synthetic organic compound that belongs to the class of dibenzo[b,e]oxepines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (e)-11-(Bromomethylene)-3-fluoro-6,11-dihydrodibenzo[b,e]oxepine typically involves multi-step organic reactions. One common method includes the bromination of a precursor dibenzo[b,e]oxepine compound followed by the introduction of a fluorine atom through electrophilic fluorination. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like iron(III) bromide or silver fluoride to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(e)-11-(Bromomethylene)-3-fluoro-6,11-dihydrodibenzo[b,e]oxepine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the removal of the bromomethylene group.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide, replacing the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of de-brominated and de-fluorinated products.
Substitution: Formation of substituted dibenzo[b,e]oxepines with various functional groups.
Aplicaciones Científicas De Investigación
(e)-11-(Bromomethylene)-3-fluoro-6,11-dihydrodibenzo[b,e]oxepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of (e)-11-(Bromomethylene)-3-fluoro-6,11-dihydrodibenzo[b,e]oxepine involves its interaction with specific molecular targets and pathways. The bromomethylene and fluorine groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to alterations in cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 11-(Bromomethylene)-6,11-dihydrodibenzo[b,e]oxepine
- 3-Fluoro-6,11-dihydrodibenzo[b,e]oxepine
- 11-(Chloromethylene)-3-fluoro-6,11-dihydrodibenzo[b,e]oxepine
Uniqueness
(e)-11-(Bromomethylene)-3-fluoro-6,11-dihydrodibenzo[b,e]oxepine is unique due to the presence of both bromomethylene and fluorine groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H10BrFO |
|---|---|
Peso molecular |
305.14 g/mol |
Nombre IUPAC |
(11E)-11-(bromomethylidene)-3-fluoro-6H-benzo[c][1]benzoxepine |
InChI |
InChI=1S/C15H10BrFO/c16-8-14-12-4-2-1-3-10(12)9-18-15-7-11(17)5-6-13(14)15/h1-8H,9H2/b14-8+ |
Clave InChI |
CUVMUYMKUVTOBM-RIYZIHGNSA-N |
SMILES isomérico |
C1C2=CC=CC=C2/C(=C\Br)/C3=C(O1)C=C(C=C3)F |
SMILES canónico |
C1C2=CC=CC=C2C(=CBr)C3=C(O1)C=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Racemic-(3aS,7S,7aS)-tert-butyl 7-(benzyloxycarbonylamino)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B13051263.png)





